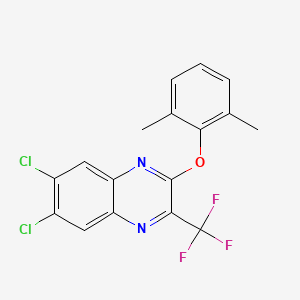

6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

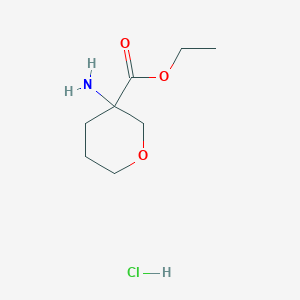

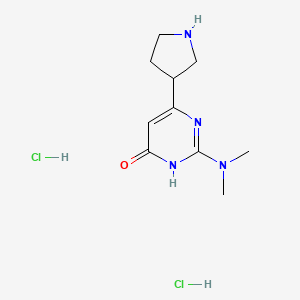

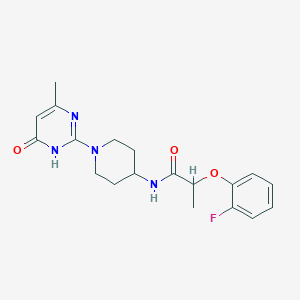

6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline, also known as DMPTQ, is a synthetic molecule that has been studied for its potential applications in a variety of scientific research fields. It is a member of the quinoxaline family, which is a type of heterocyclic aromatic compound that has a six-membered ring composed of four carbon atoms and two nitrogen atoms. This molecule has been studied for its potential therapeutic effects, as well as its ability to act as a ligand for various receptors in the body.

Wissenschaftliche Forschungsanwendungen

Electrochromic Properties

- Synthesis and Electrochromic Properties of Conducting Copolymers: The compound has been utilized in the synthesis of new monomers like DPOQ and DTTQ, which are used to create electrochromic devices with good switching times and contrasts, demonstrating its application in electrochromic materials and devices (Beyazyildirim et al., 2006).

Antiplasmodial Activity

- Antiplasmodial Structure-Activity Relationship: Derivatives of this compound were synthesized and evaluated for their effectiveness against chloroquine-resistant Plasmodium falciparum, indicating potential use in antimalarial therapy (Marín et al., 2008).

Synthesis of Derivatives

- Synthesis of 2-Substituted 3-(Tri(di)fluoromethyl)-quinoxalines: This compound forms the basis for synthesizing a wide range of 2-substituted 3-(trifluoromethyl)quinoxalines, including various derivatives with potential applications in different fields (Didenko et al., 2015).

Cytotoxic Activity

- Synthesis and Cytotoxic Activity of Mono- and Dialkoxy Derivatives: Research on 5,8-quinolinedione derivatives, including the compound , shows higher cytotoxicity than certain standard compounds, suggesting use in cancer research (Kadela et al., 2016).

NMDA Receptor Antagonists

- Structure-Activity Relationships as NMDA (Glycine Site) Receptor Antagonists: Certain derivatives, including 6,7-dichloro-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-diones, have shown potential as NMDA receptor antagonists, which could have implications in neuropharmacology (Fray et al., 2001).

Optical and Morphological Studies

- Investigation on Y-shaped Tri-fluoromethyl Substituted Quinoxalines: This compound has been used in the synthesis of quinoxaline derivatives for studying their optical properties, including absorption, emission, and fluorescence, indicating applications in material sciences (Rajalakshmi & Palanisami, 2020).

Eigenschaften

IUPAC Name |

6,7-dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2F3N2O/c1-8-4-3-5-9(2)14(8)25-16-15(17(20,21)22)23-12-6-10(18)11(19)7-13(12)24-16/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLGBBHGXQPGQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2462981.png)

![1,7-Dimethyl-3-(2-methylprop-2-enyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2462987.png)

![3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}-4-phenyl-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2462988.png)

![3-{[5-(azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-{[(1R)-1-methyl-2-(methyloxy)ethyl]oxy}-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B2462991.png)

![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2462994.png)